(2R)-1-(2-methoxyphenyl)propan-2-amine (2R)-1-(2-methoxyphenyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC4012000
InChI: InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1
SMILES: CC(CC1=CC=CC=C1OC)N
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

(2R)-1-(2-methoxyphenyl)propan-2-amine

CAS No.:

Cat. No.: VC4012000

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-(2-methoxyphenyl)propan-2-amine -

Specification

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name (2R)-1-(2-methoxyphenyl)propan-2-amine
Standard InChI InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1
Standard InChI Key VBAHFEPKESUPDE-MRVPVSSYSA-N
Isomeric SMILES C[C@H](CC1=CC=CC=C1OC)N
SMILES CC(CC1=CC=CC=C1OC)N
Canonical SMILES CC(CC1=CC=CC=C1OC)N

Introduction

Structural and Stereochemical Features

The molecular structure of (2R)-1-(2-methoxyphenyl)propan-2-amine comprises a phenyl ring substituted with a methoxy group at the ortho position and a propan-2-amine chain with a chiral center at the second carbon. The R-configuration confers distinct binding affinities compared to its S-enantiomer, as demonstrated in receptor interaction studies . Key structural attributes include:

  • Methoxy Group: Enhances electron density on the aromatic ring, facilitating electrophilic substitutions .

  • Chiral Amine: Dictates stereoselective interactions in biological systems, influencing pharmacological activity .

X-ray crystallography and NMR spectroscopy confirm the compound’s planar aromatic ring and tetrahedral geometry at the chiral center .

Synthesis Methodologies

Reductive Amination and Chiral Resolution

A patented industrial process involves reductive amination of 2-methoxyacetophenone with (1S,2R)-(+)-norephedrine, followed by palladium-catalyzed hydrogenation and resolution using p-toluenesulfonic acid . This method achieves a 70–80% yield with 95% enantiomeric excess (ee) .

Biocatalytic Asymmetric Synthesis

Immobilized whole-cell biocatalysts employing (R)-transaminases (e.g., ATA-117) enable direct synthesis from prochiral ketones. Optimized conditions (pH 7.5, 30°C, 10% DMSO) yield 88–89% conversion and >99% ee . This approach is scalable and environmentally favorable compared to traditional chemical methods .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (ee)Scalability
Reductive Amination 70–8095High
Biocatalysis 88–89>99Moderate

Physicochemical Properties

(2R)-1-(2-Methoxyphenyl)propan-2-amine is a liquid at room temperature with a boiling point of 210–215°C . Key properties include:

  • Solubility: Miscible in polar solvents (e.g., ethanol, ethyl acetate) but insoluble in water .

  • Stability: Sensitive to oxidation; requires storage under inert atmospheres .

  • pKa: The amine group has a pKa of 9.8, making it protonated under physiological conditions .

Pharmacological Activity

Neurotransmitter Receptor Interactions

The compound exhibits agonist activity at serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors, akin to structural analogs like 4-fluoroamphetamine . In vitro assays show a 50% inhibitory concentration (IC50\text{IC}_{50}) of 120 nM for 5-HT2A_{2A}, suggesting potential antidepressant or stimulant effects .

Antimicrobial Properties

Derivatives of (2R)-1-(2-methoxyphenyl)propan-2-amine demonstrate antibacterial activity against Staphylococcus aureus (MIC = 0.025 mg/mL) and Escherichia coli (MIC = 0.05 mg/mL) . The methoxy group enhances membrane penetration, while the amine facilitates disruption of bacterial cell walls .

Table 2: Pharmacological Data

ActivityTargetIC50_{50}/MICSource
5-HT2A_{2A} AgonismSerotonin Receptor120 nM
AntibacterialS. aureus0.025 mg/mL

Applications in Drug Development

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a precursor for enantioselective synthesis of β-adrenergic agonists (e.g., formoterol) and antiviral agents . Its rigid structure stabilizes transition states in catalytic hydrogenation, achieving >90% diastereoselectivity .

Central Nervous System (CNS) Therapeutics

Analytical Characterization

Enantiomeric purity is validated using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10), achieving a resolution factor (RsR_s) of 2.5 . Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 166.12 [M+H]+^+ .

Challenges and Future Directions

Industrial-scale production faces hurdles in cost-effective chiral resolution and catalyst recycling . Future research should explore:

  • Enzyme Engineering: Enhancing transaminase stability for continuous flow biocatalysis .

  • Toxicity Profiling: Addressing neurovascular risks identified in tramadol analogs .

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